Lapaquistat-d9 Acetate (CAS 1292841-28-1): A Technical Guide for Researchers
Lapaquistat-d9 Acetate (CAS 1292841-28-1): A Technical Guide for Researchers
This guide provides an in-depth technical overview of Lapaquistat-d9 Acetate, a deuterated analog of the potent squalene synthase inhibitor, Lapaquistat acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles of Lapaquistat's mechanism of action, the rationale behind isotopic labeling, and practical applications in a research setting.
The Scientific Foundation: Targeting Cholesterol Synthesis with Squalene Synthase Inhibition
Lapaquistat acetate (also known as TAK-475) is a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Unlike statins, which target HMG-CoA reductase, an enzyme further upstream, squalene synthase catalyzes the first committed step toward sterol synthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[3][4] This targeted approach is designed to reduce cholesterol production while potentially avoiding the depletion of other essential molecules derived from the mevalonate pathway.[1]
The inhibition of squalene synthase leads to a decrease in hepatic cholesterol levels, which in turn upregulates LDL receptor expression, enhancing the clearance of LDL cholesterol from the circulation. Clinical studies with Lapaquistat acetate demonstrated its efficacy in lowering LDL cholesterol and other cardiovascular risk markers.[5][6][7] However, its development was halted due to concerns about potential liver toxicity at higher doses.[1][4][5] Despite this, Lapaquistat and its analogs remain valuable tools for investigating cholesterol metabolism and related pathologies.[1][8]
Caption: Simplified Cholesterol Biosynthesis Pathway showing the points of inhibition for Statins and Lapaquistat.
Lapaquistat-d9 Acetate: The Role of Isotopic Labeling
Lapaquistat-d9 Acetate is a stable isotope-labeled version of Lapaquistat acetate, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS).[9][10]
Causality Behind Using a Deuterated Internal Standard:
In analytical chemistry, particularly in complex biological matrices like plasma or tissue homogenates, the accuracy of quantification can be compromised by several factors, including sample loss during preparation, matrix effects, and variations in instrument response.[10][11] An ideal internal standard should be chemically identical to the analyte of interest to ensure it behaves similarly during extraction, chromatography, and ionization, but distinguishable by the mass spectrometer.
Deuterated standards fulfill these criteria perfectly.[9][10] Lapaquistat-d9 Acetate co-elutes with the non-labeled Lapaquistat during liquid chromatography (LC), but its increased mass allows for separate detection by the mass spectrometer.[9] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any variations in the analytical process will affect both the analyte and the standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for accurate quantification, effectively normalizing for any experimental inconsistencies.[10][12]
Sourcing and Specifications of Lapaquistat-d9 Acetate
Several chemical suppliers specialize in providing isotopically labeled compounds for research purposes. When sourcing Lapaquistat-d9 Acetate, it is crucial to consider factors such as purity, isotopic enrichment, and proper storage conditions to ensure the integrity of your experimental results.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |
| Pharmaffiliates | 1292841-28-1 | C₃₃H₃₂D₉ClN₂O₉ | 654.20 | Not specified | 2-8°C Refrigerator |
| Omsynth Lifesciences | 1292841-28-1 | C₃₃H₃₂D₉ClN₂O₉ | 654.20 | 98.55% | Not specified |
Note: This table is for illustrative purposes. Please refer to the suppliers' websites for the most current information.
Experimental Protocol: Quantification of Lapaquistat in Plasma using LC-MS/MS with Lapaquistat-d9 Acetate as an Internal Standard
This section outlines a detailed, self-validating protocol for the quantification of Lapaquistat in a biological matrix, demonstrating the practical application of Lapaquistat-d9 Acetate.
Objective: To accurately quantify the concentration of Lapaquistat in human plasma samples.
Methodology:
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Preparation of Standards and Quality Controls (QCs):
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Prepare a stock solution of Lapaquistat and Lapaquistat-d9 Acetate in a suitable organic solvent (e.g., methanol or DMSO).
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Create a series of calibration standards by spiking known concentrations of Lapaquistat into blank plasma.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the Lapaquistat-d9 Acetate internal standard working solution.
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Vortex briefly to mix.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a C18 reverse-phase column for chromatographic separation.
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Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will ensure good peak shape and separation from matrix components.
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Mass Spectrometry (MS/MS):
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Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
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Use Multiple Reaction Monitoring (MRM) to detect the parent and product ion transitions for both Lapaquistat and Lapaquistat-d9 Acetate. The increased mass of the deuterated standard will result in a distinct parent ion, allowing for its specific detection.
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Data Analysis:
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Integrate the peak areas for both the analyte (Lapaquistat) and the internal standard (Lapaquistat-d9 Acetate).
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of Lapaquistat in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
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Sources
- 1. omsynth.com [omsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are SQS inhibitors and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. texilajournal.com [texilajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
